molecular formula C15H17N5O6 B11062004 2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone

2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone

Cat. No.: B11062004
M. Wt: 363.33 g/mol
InChI Key: CTSFHSANSBEXGC-UHFFFAOYSA-N
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Description

2-[5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a triazole ring, a morpholine ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the nitro group and the morpholine ring. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

2-[5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets. The nitro group and triazole ring are key functional groups that can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications. The presence of both a triazole ring and a morpholine ring distinguishes it from other similar compounds, offering unique reactivity and biological activity profiles.

Properties

Molecular Formula

C15H17N5O6

Molecular Weight

363.33 g/mol

IUPAC Name

2-[5-(2-methoxyphenoxy)-3-nitro-1,2,4-triazol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C15H17N5O6/c1-24-11-4-2-3-5-12(11)26-15-16-14(20(22)23)17-19(15)10-13(21)18-6-8-25-9-7-18/h2-5H,6-10H2,1H3

InChI Key

CTSFHSANSBEXGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=NC(=NN2CC(=O)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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